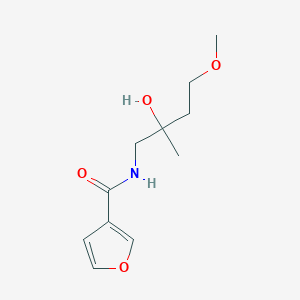

N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide

カタログ番号 B2674921

CAS番号:

1698427-59-6

分子量: 227.26

InChIキー: BEYVWCZMOOBGCU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves two critical steps: 1) oxidative diazotization of the readily installed 2-hydroxy-4-methoxy-5-amino-benzyl (Hmab) to give 2-hydroxy-4-methoxy-5-diazonium-benzyl (Hmdab) by combining soamyl nitrite (IAN)/HBF 4, and 2) reductive elimination of Hmdab to give the desired Hmb by 1,2-ethanedithiol (EDT) .Chemical Reactions Analysis

The 2-hydroxy-4-methoxybenzyl (Hmb) backbone modification can prevent amide bond-mediated side-reactions (e.g., aspartimide formation, peptide aggregation) by installing the removable Hmb group into a peptide bond, thus improving the synthesis of long and challenging peptides and proteins .科学的研究の応用

- Arsine Compounds : Research has shown that certain arsine derivatives of 4-hydroxy-2-quinolone significantly inhibit the growth of human hepatoma cell lines, such as HepG2. These effects are dose-dependent and indicate potential anti-tumor activity .

- Quinolones : The parent heterocycle, quinolone, has been isolated from natural sources. For example, quinine (derived from Cinchona bark) and its derivatives have been used to treat conditions like nocturnal leg cramps and arthritis. Quinolones also play a role in antimalarial treatments .

- 2-Hydroxyquinoline and 4-Hydroxyquinoline : These compounds, isolated from plant sources, exist as 2(1H)-quinolone and 4(1H)-quinolone, respectively. Animals and bacterial species also produce quinolone derivatives, such as 2,4-dihydroxyquinoline (DHQ) .

- Four- to Seven-Membered Heterocycles : Researchers have explored synthetic approaches using 4-hydroxy-2-quinolone to create related heterocycles. These heterocycles often exhibit unique biological activities. The compound serves as a valuable building block for the synthesis of fused ring systems .

- Anti-HIV Activity : Certain derivatives of 4-hydroxy-2-quinolone have been screened for their anti-HIV activity against HIV-1 and HIV-2 strains. These studies highlight its potential in antiviral research .

Antitumor Activity

Biological and Pharmacological Activities

Synthesis of Heterocycles

Other Applications

特性

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(14,4-6-15-2)8-12-10(13)9-3-5-16-7-9/h3,5,7,14H,4,6,8H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYVWCZMOOBGCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C1=COC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

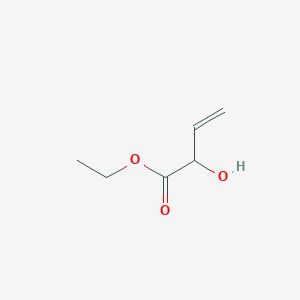

Ethyl 2-hydroxybut-3-enoate

91890-87-8

![Tert-butyl N-[[(3S,4S)-4-aminooxolan-3-yl]methyl]carbamate](/img/structure/B2674841.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2674845.png)

![6-methyl-4-oxo-N-[1-(2-thienyl)propyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2674848.png)

![[4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride](/img/structure/B2674849.png)

![6-cyano-N-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2674857.png)

![2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2674858.png)

![N-cyclopentyl-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2674860.png)